molecular formula C11H7F2I B14780425 1-(Difluoromethyl)-5-iodonaphthalene

1-(Difluoromethyl)-5-iodonaphthalene

Cat. No.: B14780425
M. Wt: 304.07 g/mol
InChI Key: RPVSUFOPXRBBSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethyl)-5-iodonaphthalene is an organic compound that features both difluoromethyl and iodine substituents on a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-5-iodonaphthalene typically involves the introduction of the difluoromethyl group and the iodine atom onto the naphthalene ring. One common method is the difluoromethylation of a naphthalene derivative followed by iodination. The difluoromethylation can be achieved using reagents such as difluoromethyl iodide (CF2HI) in the presence of a base like potassium carbonate (K2CO3) under reflux conditions . The iodination step can be performed using iodine (I2) and a suitable oxidizing agent like silver trifluoroacetate (AgTFA) in an organic solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-5-iodonaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Cross-Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in organic solvents like tetrahydrofuran (THF).

Major Products Formed:

  • Substituted naphthalenes with various functional groups.
  • Difluoromethyl ketones and alcohols.
  • Coupled products with extended aromatic or aliphatic chains.

Scientific Research Applications

1-(Difluoromethyl)-5-iodonaphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-5-iodonaphthalene depends on its specific application. In medicinal chemistry, the difluoromethyl group can act as a bioisostere, mimicking the properties of other functional groups like hydroxyl or thiol . This can influence the binding affinity and selectivity of the compound towards its molecular targets, such as enzymes or receptors. The iodine atom can also participate in halogen bonding interactions, further modulating the compound’s biological activity .

Comparison with Similar Compounds

    1-(Trifluoromethyl)-5-iodonaphthalene: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    1-(Difluoromethyl)-2-iodobenzene: A benzene derivative with difluoromethyl and iodine substituents.

    1-(Difluoromethyl)-4-iodobiphenyl: A biphenyl derivative with difluoromethyl and iodine substituents.

Uniqueness: 1-(Difluoromethyl)-5-iodonaphthalene is unique due to the combination of the difluoromethyl and iodine substituents on a naphthalene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C11H7F2I

Molecular Weight

304.07 g/mol

IUPAC Name

1-(difluoromethyl)-5-iodonaphthalene

InChI

InChI=1S/C11H7F2I/c12-11(13)9-5-1-4-8-7(9)3-2-6-10(8)14/h1-6,11H

InChI Key

RPVSUFOPXRBBSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2I)C(=C1)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.